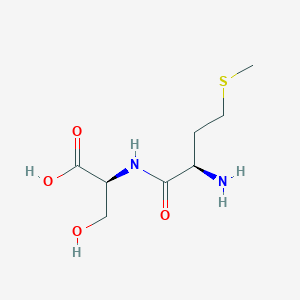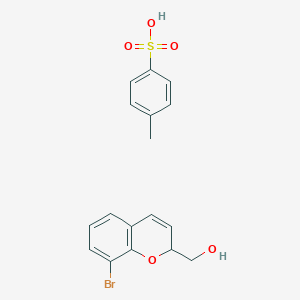![molecular formula C24H26O B15159650 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol is a complex organic compound characterized by its unique spiro structure and multiple functional groups. This compound is notable for its intricate molecular architecture, which includes a spiro ring system, an ethynyl group, and phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol typically involves multi-step organic reactions. One common approach is the starting from a suitable precursor such as spiro[4.5]decane, followed by functional group modifications to introduce the ethynyl and phenyl groups. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study molecular interactions and pathways. Its ability to bind to specific receptors or enzymes can provide insights into biological processes.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its interactions with biological targets can be explored for the development of new drugs.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism by which 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Spiro[4.5]decane
10-Ethynyl-7,7-diphenylspiro[4.5]decan-6-ol
7,7-Diphenylspiro[4.5]decan-10-ol
Uniqueness: 10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol stands out due to its ethynyl group, which imparts unique chemical reactivity compared to its similar counterparts. This ethynyl group allows for additional synthetic transformations and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C24H26O |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
10-ethynyl-7,7-diphenylspiro[4.5]decan-10-ol |
InChI |
InChI=1S/C24H26O/c1-2-24(25)18-17-23(20-11-5-3-6-12-20,21-13-7-4-8-14-21)19-22(24)15-9-10-16-22/h1,3-8,11-14,25H,9-10,15-19H2 |
InChI-Schlüssel |
OMUXGHBMBICLHL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCC(CC12CCCC2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


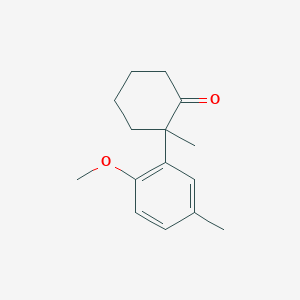
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
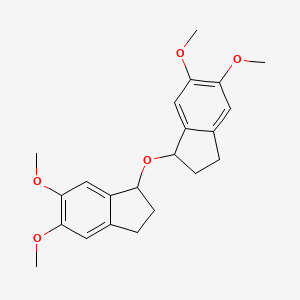
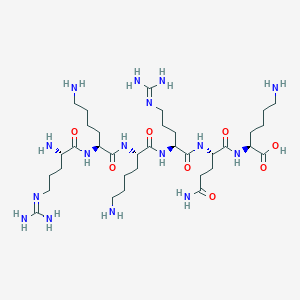
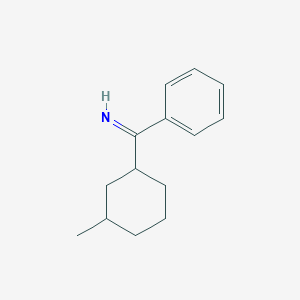
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
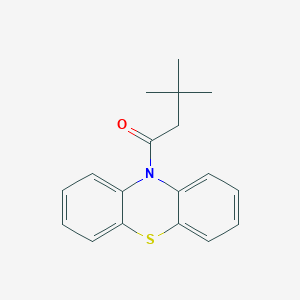
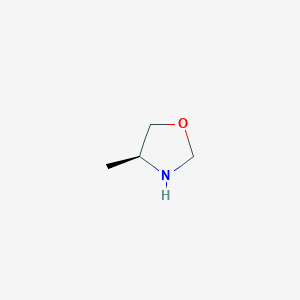
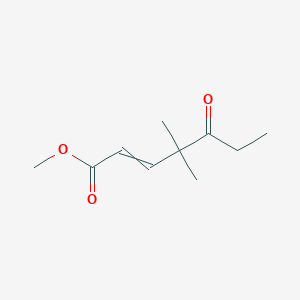
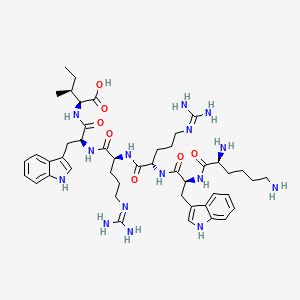
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
